molecular formula C21H14BrNO2S2 B11678123 (5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11678123
M. Wt: 456.4 g/mol
InChI Key: DTRCOEVWWKIDIX-XDHOZWIPSA-N
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Description

The compound (5E)-5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a thiazolidinone core, a furan ring, and a brominated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 5-(2-BROMO-4-METHYLPHENYL)FURAN-2-CARBOXALDEHYDE with 3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (5E)-5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[5-(2-CHLORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5E)-5-{[5-(2-FLUORO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The presence of the bromine atom in (5E)-5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE imparts unique reactivity and properties compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s chemical behavior and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H14BrNO2S2

Molecular Weight

456.4 g/mol

IUPAC Name

(5E)-5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H14BrNO2S2/c1-13-7-9-16(17(22)11-13)18-10-8-15(25-18)12-19-20(24)23(21(26)27-19)14-5-3-2-4-6-14/h2-12H,1H3/b19-12+

InChI Key

DTRCOEVWWKIDIX-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4)Br

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)Br

Origin of Product

United States

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